rac-(2R,4r,6S)-2,6-dimethylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of “rac-(2R,4r,6S)-2,6-dimethylpiperidin-4-ol” is not well-documented in the available literature . It’s possible that the synthesis involves complex organic chemistry reactions, but without specific details, it’s difficult to provide a comprehensive analysis .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not well-documented in the available literature . Understanding the chemical reactions of a compound can provide insights into its reactivity, stability, and potential applications .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented in the available literature . These properties can include melting point, boiling point, density, molecular formula, and molecular weight .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,4r,6S)-2,6-dimethylpiperidin-4-ol involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include the formation of a piperidine ring, introduction of methyl groups, and conversion of a ketone to an alcohol.", "Starting Materials": [ "2,6-dimethylpyridine", "ethyl acetoacetate", "methylmagnesium bromide", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "sodium sulfate", "water" ], "Reaction": [ "Step 1: Condensation of 2,6-dimethylpyridine with ethyl acetoacetate in the presence of hydrochloric acid to form 2,6-dimethyl-4-piperidone", "Step 2: Reduction of 2,6-dimethyl-4-piperidone with sodium borohydride in the presence of acetic acid to yield rac-(2R,4S,6S)-2,6-dimethylpiperidine-4-ol", "Step 3: Epimerization of rac-(2R,4S,6S)-2,6-dimethylpiperidine-4-ol to rac-(2R,4r,6S)-2,6-dimethylpiperidine-4-ol using sodium hydroxide", "Step 4: Methylation of rac-(2R,4r,6S)-2,6-dimethylpiperidine-4-ol with methylmagnesium bromide to yield rac-(2R,4r,6S)-2,6-dimethylpiperidin-4-ol", "Step 5: Purification of rac-(2R,4r,6S)-2,6-dimethylpiperidin-4-ol by extraction with hydrochloric acid, washing with water, drying with sodium sulfate, and distillation" ] } | |
CAS No. |
73753-74-9 |
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(2R,6S)-2,6-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C7H15NO/c1-5-3-7(9)4-6(2)8-5/h5-9H,3-4H2,1-2H3/t5-,6+,7? |
InChI Key |
IEMVEYRBXJCBBQ-MEKDEQNOSA-N |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H](N1)C)O |
Canonical SMILES |
CC1CC(CC(N1)C)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.